5(6)-Fitc DA

Description

BenchChem offers high-quality 5(6)-Fitc DA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-Fitc DA including the price, delivery time, and more detailed information at info@benchchem.com.

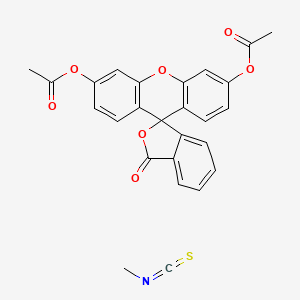

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;methylimino(sulfanylidene)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7.C2H3NS/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-3-2-4/h3-12H,1-2H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUOZVWPVUSTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3.CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Researcher's Guide to 5(6)-Fluorescein Isothiocyanate (FITC): Principles, Protocols, and Applications

In the vast landscape of biomedical research, the ability to visualize and track biological molecules is paramount to unraveling complex cellular processes. Among the arsenal of fluorescent probes that have revolutionized molecular and cell biology, 5(6)-Fluorescein Isothiocyanate, or 5(6)-FITC, stands as a cornerstone fluorophore. This guide provides an in-depth technical exploration of 5(6)-FITC, from its fundamental chemical principles to its practical applications in modern research, tailored for researchers, scientists, and drug development professionals.

Understanding 5(6)-FITC: A Molecular Profile

Fluorescein isothiocyanate (FITC) is a derivative of the organic dye fluorescein.[1][2] The "5(6)" designation indicates that it is commercially available as a mixture of two isomers: fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC).[1][2] These isomers differ in the attachment point of the reactive isothiocyanate group (–N=C=S) on the phenyl ring, a feature that has minimal impact on their spectral properties.[2]

The defining characteristic of FITC is its vibrant green fluorescence. It exhibits a maximum excitation wavelength of approximately 495 nm and a maximum emission wavelength of around 519 nm.[1][2][3] This spectral profile makes it highly compatible with the 488 nm laser line commonly found in flow cytometers and fluorescence microscopes.[4]

| Property | Value | Source(s) |

| Excitation Maximum | ~495 nm | [1][2] |

| Emission Maximum | ~519 nm | [1][2] |

| Molecular Formula | C₂₁H₁₁NO₅S | [1] |

| Molar Mass | 389.38 g/mol | [1] |

| Appearance | Yellow to orange-red powder | [5] |

| Reactive Group | Isothiocyanate (–N=C=S) | [1] |

While FITC is a workhorse in many laboratories, it is not without its limitations. It is susceptible to photobleaching, a phenomenon where the fluorophore loses its ability to fluoresce after prolonged exposure to light.[1][4] Additionally, its fluorescence intensity is pH-sensitive, decreasing significantly in acidic environments.[4][5][6] For applications requiring high photostability, alternative dyes such as Alexa Fluor™ 488 have been developed.[1][4]

The Chemistry of Bioconjugation: Labeling with FITC

The utility of FITC in research stems from its ability to covalently label biomolecules. The isothiocyanate group is highly reactive towards nucleophiles, particularly primary amine groups (-NH₂) found on proteins and other biomolecules.[1][5] This reaction forms a stable thiourea linkage, permanently attaching the fluorescent tag to the target molecule.[5][7]

The primary targets for FITC conjugation on proteins are the N-terminal alpha-amine group and the epsilon-amine group of lysine residues.[7][8] The efficiency of this labeling reaction is highly dependent on pH. An alkaline environment, typically between pH 8.5 and 9.5, is optimal as it deprotonates the amine groups, making them more nucleophilic and reactive.[9][10] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with FITC.[11][12][13]

Caption: Covalent labeling of a biomolecule with 5(6)-FITC.

Core Applications of 5(6)-FITC in Research

The ability to fluorescently tag biomolecules with FITC has made it an indispensable tool in a wide array of research applications.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells in a heterogeneous population. FITC-conjugated antibodies are extensively used to label specific cell surface or intracellular proteins.[4] As the labeled cells pass through the laser of a flow cytometer, the FITC fluorophore is excited, and the emitted fluorescence is detected, allowing for the quantification and sorting of cells based on the expression of the target protein.[6]

Immunofluorescence Microscopy

Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of proteins within fixed cells or tissues. In this technique, a primary antibody specific to the protein of interest is introduced, followed by a secondary antibody conjugated to FITC that recognizes the primary antibody.[4] When the sample is illuminated with the appropriate wavelength of light, the FITC emits green fluorescence, revealing the distribution of the target protein within the cellular architecture.[14]

Fluorescence-Linked Immunosorbent Assay (FLISA)

While traditional ELISAs rely on enzymatic reactions to produce a colorimetric signal, FLISA utilizes fluorophore-conjugated antibodies to generate a fluorescent signal. FITC can be used to label either the primary or secondary antibody in an ELISA format. The resulting fluorescence intensity is proportional to the amount of antigen present in the sample, offering a sensitive method for quantification.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key experimental workflows involving 5(6)-FITC.

Protocol for Antibody Labeling with 5(6)-FITC

This protocol outlines the general procedure for covalently conjugating 5(6)-FITC to an antibody.

Materials:

-

Antibody (or other protein) at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).[8]

-

5(6)-FITC powder.

-

Anhydrous dimethyl sulfoxide (DMSO).[8]

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0.[11]

-

Purification column (e.g., desalting column) or dialysis equipment.[8][11]

-

Storage Buffer (e.g., PBS with a protein stabilizer).

Procedure:

-

Prepare the Antibody: If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against an amine-free buffer like PBS before labeling.[12][13]

-

Prepare FITC Stock Solution: Immediately before use, dissolve the 5(6)-FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[7][13] FITC solutions are unstable and should be prepared fresh.[15][16]

-

Conjugation Reaction: a. Adjust the antibody concentration to 2-10 mg/mL with the labeling buffer. b. Add the FITC stock solution to the antibody solution. A common starting point is a molar ratio of 10-20 moles of FITC for every mole of antibody.[12] For a more precise initial titration, a range of 10 to 400 µg of FITC per mg of antibody can be tested.[8] c. Mix the reaction gently and incubate for 1-2 hours at room temperature in the dark.[11][13]

-

Purification: Remove the unreacted FITC from the labeled antibody using a desalting column or by dialysis against a suitable storage buffer.[8][11] This step is critical to reduce background fluorescence.[9]

-

Determine the Degree of Labeling (DOL): The DOL, also known as the F/P ratio, is the average number of FITC molecules conjugated to each antibody molecule. It can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).[7][17][18] The optimal DOL for antibodies is typically between 2 and 10.[7]

Caption: Workflow for labeling antibodies with 5(6)-FITC.

Protocol for Immunofluorescence Staining

This protocol provides a general workflow for direct immunofluorescence staining of cells in suspension for flow cytometry analysis.

Materials:

-

Cells in suspension.

-

FITC-conjugated primary antibody.

-

Staining Buffer (e.g., PBS with 1% BSA).

-

Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS).

Procedure:

-

Cell Preparation: Wash the cells with staining buffer and adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

-

Staining: a. Add the FITC-conjugated antibody to the cell suspension at a predetermined optimal concentration. b. Incubate for 30-45 minutes at 4°C, protected from light.[15]

-

Washing: Wash the cells two to three times with staining buffer to remove unbound antibodies.

-

Fixation (Optional): If the cells are not to be analyzed immediately, they can be fixed with a suitable fixation buffer.

-

Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer using the 488 nm laser for excitation and a filter appropriate for FITC emission (typically around 530/30 nm).[4]

Troubleshooting Common Issues in FITC-Based Assays

| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| Low or No Fluorescent Signal | - Low labeling efficiency. - Inactive FITC. - Suboptimal pH during conjugation. - Presence of competing amines in the buffer. | - Optimize the FITC-to-protein molar ratio. - Use freshly prepared FITC solution. - Ensure the labeling buffer pH is between 8.5 and 9.5. - Use an amine-free buffer for conjugation. | [9] |

| High Background Fluorescence | - Incomplete removal of unreacted FITC. - Non-specific binding of the antibody. | - Improve the purification step (e.g., more extensive dialysis or use of a desalting column). - Include a blocking step and optimize antibody concentration. | [9] |

| Precipitation of Labeled Protein | - Over-labeling of the protein, leading to increased hydrophobicity. | - Reduce the FITC-to-protein molar ratio during conjugation. | [6][19] |

| Rapid Photobleaching | - Inherent property of FITC. | - Use an anti-fade mounting medium for microscopy. - Minimize exposure of the sample to the excitation light. - Consider using a more photostable dye like Alexa Fluor™ 488. | [1][4] |

Conclusion: The Enduring Legacy of FITC

Despite the development of newer and more robust fluorophores, 5(6)-FITC remains a widely used and cost-effective tool in research. Its well-characterized properties, straightforward conjugation chemistry, and compatibility with standard instrumentation ensure its continued relevance in a multitude of applications. By understanding the principles behind its use and adhering to optimized protocols, researchers can effectively harness the power of this classic fluorophore to illuminate the intricate workings of the biological world.

References

-

Wikipedia. Fluorescein isothiocyanate. [Link]

-

FluoroFinder. FITC Dye Profile. [Link]

-

TdB Labs. FITC (Fluorescein isothiocyanate). [Link]

-

Flow Cytometry Core Facility, University of Rochester Medical Center. FITC conjugation of Antibodies. [Link]

-

Grokipedia. Fluorescein isothiocyanate. [Link]

-

Youdobio. FITC Amine Labeling Protocol. [Link]

-

Bio-Rad. Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers. [Link]

-

National Institutes of Health. An efficient method for FITC labelling of proteins using tandem affinity purification. [Link]

-

TdB Labs. FITC Labeling and Conjugation. [Link]

-

Assay Genie. Protein FITC Labeling Kit (#BN01049). [Link]

-

Nanomicrospheres. Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. [Link]

-

Creative Biolabs. Antibody-FITC Conjugation Protocol. [Link]

-

Peptideweb.com. FITC labeling. [Link]

-

ResearchGate. The best protocol for FITC labeling of proteins. [Link]

-

ResearchGate. 76 questions with answers in FITC LABELING | Science topic. [Link]

-

Bio-Rad. Troubleshooting - Flow Cytometry Guide. [Link]

-

Scribd. Protein labelling with FITC. [Link]

-

National Institutes of Health. Conjugation of Fluorochromes to Monoclonal Antibodies. [Link]

-

Oreate AI. Types of Fluorochrome-Conjugated Antibodies and Their Labeling Techniques. [Link]

-

PubMed. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. [Link]

-

LigandTracer. Protocol - Protein labeling with FITC. [Link]

-

ResearchGate. Which is the best fluorescent probe for antibody conjugation in Fluorescent immune assay?. [Link]

-

PubMed. The use of fluorescein 5'-isothiocyanate for studies of structural and molecular mechanisms of soybean lipoxygenase. [Link]

-

TdB Labs. Application of FITC in Research. [Link]

Sources

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 3. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. grokipedia.com [grokipedia.com]

- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 8. drmr.com [drmr.com]

- 9. nbinno.com [nbinno.com]

- 10. Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling - nanomicronspheres [nanomicronspheres.com]

- 11. youdobio.com [youdobio.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 14. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

5(6)-FITC chemical properties and structure

An In-depth Technical Guide to 5(6)-Fluorescein Isothiocyanate (FITC): Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5(6)-Fluorescein Isothiocyanate (FITC), a cornerstone fluorescent probe in biological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural nuances, and practical applications of FITC, grounding theoretical knowledge in field-proven insights.

Introduction: The Enduring Utility of a Classic Fluorophore

First described in 1942, Fluorescein Isothiocyanate (FITC) remains one of the most widely used fluorescent dyes for labeling biological molecules.[1] Its enduring popularity stems from a combination of high absorptivity, excellent fluorescence quantum yield, and good water solubility.[2] FITC is a derivative of fluorescein, functionalized with an isothiocyanate reactive group (-N=C=S), which allows for covalent attachment to nucleophilic groups on biomolecules, primarily primary amines.[3][4] This guide will explore the fundamental characteristics of 5(6)-FITC, a commercially common mixture of two isomers, and provide practical guidance for its effective use in the laboratory.

PART 1: Core Chemical and Structural Properties

Chemical Structure and Isomers

5(6)-FITC is a mixture of two structural isomers: fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC).[1][5] The isothiocyanate group is located on the bottom phenyl ring of the fluorescein core.[1] While the spectral properties of the two isomers are nearly identical, their different substitution patterns can lead to variations in the chromatographic and electrophoretic behavior of their conjugates.[5] For most applications in fluorescence microscopy and flow cytometry, the isomeric mixture is used without separation.[6]

The core structure of FITC is the fluorescein molecule, a xanthene dye that exhibits strong fluorescence. The isothiocyanate group is the key to its utility as a labeling reagent.

Spectral Properties

FITC is characterized by its bright green fluorescence.[4] Its excitation and emission maxima are well-suited for standard fluorescence microscopy and flow cytometry instrumentation, which often utilize a 488 nm laser line for excitation.[3]

| Property | Value | Source |

| Excitation Maximum (λex) | ~495 nm | [1][4] |

| Emission Maximum (λem) | ~519 nm | [1][4] |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield (ΦF) | High | [2][9] |

The fluorescence of FITC is highly dependent on its chemical environment, a critical consideration for experimental design.

Environmental Sensitivity: The Critical Role of pH

A defining characteristic of FITC is the pH sensitivity of its fluorescence.[2] The fluorescence intensity of FITC-conjugated molecules decreases significantly in acidic environments.[4][10] For instance, the fluorescence of FITC-dextran can decrease by over 95% as the pH is lowered from 10 to 3.[4] This is due to the protonation of the phenolic hydroxyl groups on the fluorescein core, which alters its electronic structure and quenches fluorescence.[11] The pKa of fluorescein is near 7, making it a sensitive indicator of pH changes around neutrality.[11]

This property can be both a limitation and an advantage. While it necessitates careful pH control in labeling and imaging experiments, it can also be exploited for measuring pH in cellular compartments.[10][11]

Photostability and Quenching

Like many fluorophores, FITC is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[1][2] This can be a significant limitation in applications requiring long-term imaging. For applications demanding higher photostability, alternative dyes such as Alexa Fluor 488 have been developed.[1][12]

FITC is also prone to self-quenching when labeled to proteins at high molar ratios.[3] This phenomenon, where proximal fluorophores non-radiatively transfer energy, leads to a decrease in the overall fluorescence intensity of the conjugate. Therefore, optimizing the degree of labeling (DOL) is crucial for achieving the brightest signal.

PART 2: The Chemistry of Bioconjugation

The primary application of FITC is the covalent labeling of biomolecules. The isothiocyanate group of FITC reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea bond.[3][4]

Reaction Mechanism and Specificity

The reaction proceeds via a nucleophilic attack of the deprotonated amine on the electrophilic carbon atom of the isothiocyanate group.

Caption: Reaction of FITC with a primary amine on a protein.

While the isothiocyanate group can also react with other nucleophiles like thiols and hydroxyls, the reaction with primary amines is most efficient and forms the most stable linkage under typical labeling conditions.[9][13] The selectivity for primary amines is enhanced at a slightly alkaline pH (8.0-9.5), which ensures that the amine groups are sufficiently deprotonated and thus more nucleophilic.[][15]

PART 3: Experimental Protocols and Workflows

Protocol 1: General Protein Labeling with 5(6)-FITC

This protocol provides a general procedure for labeling proteins with FITC. The optimal conditions, particularly the molar ratio of FITC to protein, should be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

5(6)-FITC

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

FITC Stock Solution Preparation:

-

Labeling Reaction:

-

Quenching the Reaction:

-

Add the quenching solution to stop the reaction by consuming any unreacted FITC.

-

Incubate for an additional 30 minutes at room temperature.[18]

-

-

Purification of the Labeled Protein:

Caption: Workflow for labeling proteins with 5(6)-FITC.

Characterization of FITC-Labeled Proteins

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of FITC molecules per protein molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for FITC).[19]

PART 4: Applications in Research and Drug Development

FITC-labeled biomolecules are indispensable tools in a wide array of applications.

Fluorescence Microscopy and Immunohistochemistry

FITC-conjugated antibodies are routinely used to visualize the localization of specific proteins within cells and tissues.[4][20] The bright green fluorescence provides high-contrast images against a dark background.

Flow Cytometry

In flow cytometry, FITC-labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[4][9] Its compatibility with the common 488 nm laser makes it a popular choice for multicolor flow cytometry experiments, though care must be taken to avoid spectral overlap with other green fluorophores like GFP.[3][19]

Immunoassays

FITC is also employed in various immunoassay formats, such as ELISA and Western blotting, for the detection of specific antigens or antibodies.[7][13]

PART 5: Concluding Remarks and Future Perspectives

5(6)-FITC has a long and successful history as a fluorescent label. Its favorable spectral properties, straightforward conjugation chemistry, and relatively low cost have secured its place in the molecular biologist's toolkit. However, researchers must be mindful of its limitations, particularly its pH sensitivity and susceptibility to photobleaching.[2][21]

For applications requiring enhanced photostability, pH insensitivity, or brighter signals, a new generation of fluorescent dyes, such as the Alexa Fluor and iFluor series, offer superior performance.[3][19] Nevertheless, for many routine applications, 5(6)-FITC remains a reliable and cost-effective choice. A thorough understanding of its chemical properties and careful experimental design are paramount to achieving optimal results.

References

-

Wikipedia. (2023). Fluorescein isothiocyanate. [Link]

-

TdB Labs. (2024). Application of FITC in Research. [Link]

-

Chaganti, L. K., et al. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 38(6), BSR20181764. [Link]

-

Lee, S., et al. (2014). pH-dependent fluorescent property of FITC-PEG-lipid suspended in aqueous solution. Biophysical Journal, 106(2), 73a. [Link]

-

ResearchGate. (2014). How sensitive is FITC to heat and pH changes for the purposes of fluorescence anisotropy? [Link]

-

Assay Genie. (2024). Protein FITC Labeling Kit (#BN01049). [Link]

-

Peptideweb.com. (2024). FITC labeling. [Link]

-

TdB Labs. (2024). FITC Labeling and Conjugation. [Link]

-

emp BIOTECH. (2024). Fluorescein-5(6)-isothiocyanate (5(6)-FITC), mixed isomers. [Link]

-

Mahmoudian, J., et al. (2021). Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated... Methods in Molecular Biology. [Link]

-

Chadwick, C. S., & Nairn, J. H. (1960). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 3(4), 363–370. [Link]

-

Eurogentec. (2024). AnaTag™ 5-FITC Protein Labeling Kit. [Link]

-

Saka, N., et al. (2012). pH effects on fluorescence intensity I and polarization degree P in the cases of FITC and C-FITC solutions. Experiments in Fluids, 52(4), 849-859. [Link]

-

TdB Labs. (2024). FITC (Fluorescein isothiocyanate). [Link]

-

SCHOTT. (2024). Interference filters for FITC-fluorescence microscopy. [Link]

-

Unknown Source. Protein labelling with FITC. [Link]

-

Nazari, M., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 8(1), 43–47. [Link]

-

Chen, P., et al. (2019). (a) Fluorescence emission spectra of FITC in pH 3.0–8.0 when excited at... ResearchGate. [Link]

-

Bencina, M., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5727. [Link]

-

PubChem. (2024). Fluorescein 5-isothiocyanate. [Link]

Sources

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. Application of FITC in Research [tdblabs.se]

- 5. peptideweb.com [peptideweb.com]

- 6. Thermo Scientific FITC (5/6-fluorescein isothiocyanate), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 7. 5(6)-FITC (Fluorescein 5(6)-isothiocyanate), Fluorescent amine-reactive label (CAS 27072-45-3) | Abcam [abcam.com]

- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 18. assaygenie.com [assaygenie.com]

- 19. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

An In-depth Technical Guide to the Mechanism of Action of FITC Labeling

For decades, Fluorescein Isothiocyanate (FITC) has remained a cornerstone in biological research, enabling the visualization and tracking of proteins, antibodies, and other biomolecules.[1][2] Its continued prevalence is a testament to its high absorptivity, excellent fluorescence quantum yield, and the straightforward chemistry of its conjugation.[2][3] This guide provides an in-depth exploration of the mechanism of action of FITC labeling, offering researchers, scientists, and drug development professionals the foundational knowledge required for successful and reproducible bioconjugation.

The Chemistry of FITC Labeling: A Tale of a Thiourea Bond

At the heart of FITC's utility lies its reactive isothiocyanate group (-N=C=S).[4][5] This functional group is the key to covalently attaching the fluorescein fluorophore to biomolecules. The primary targets for this reaction are nucleophilic groups, with a strong preference for primary amines (-NH₂).[4][5][6]

The mechanism proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea linkage, covalently bonding the FITC molecule to the target.[1][4][7]

The most common primary amines available on proteins for this reaction are:

-

The N-terminal α-amino group of the polypeptide chain.

-

The ε-amino group of lysine residues.

Due to the difference in their pKa values, the N-terminal amino group is generally more reactive at a slightly lower pH compared to the ε-amino group of lysine.[8] However, under the typically alkaline conditions used for FITC labeling, both are readily available for conjugation.

Visualizing the Reaction:

Caption: The reaction of FITC with a primary amine on a protein to form a stable thiourea linkage.

Optimizing the Labeling Reaction: A Symphony of Variables

Achieving optimal FITC labeling is not merely a matter of mixing reagents. It requires careful control over several experimental parameters. Understanding the causality behind these choices is paramount for reproducible success.

The Critical Role of pH

The pH of the reaction buffer is arguably the most critical factor in FITC labeling. The isothiocyanate group reacts with unprotonated primary amines. Therefore, the reaction must be carried out at a pH above the pKa of the target amino groups to ensure they are in their nucleophilic, deprotonated state.

A slightly alkaline pH, typically in the range of 8.5 to 9.5, is optimal for FITC conjugation.[9][10] Carbonate-bicarbonate or borate buffers are commonly used to maintain this alkaline environment.[11][]

Why not a lower or higher pH?

-

Acidic pH: At a pH below 8, the majority of primary amines will be protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the isothiocyanate group.[13]

-

Highly Alkaline pH ( > 9.5): While a higher pH further deprotonates the amines, it can also lead to the hydrolysis of the FITC molecule itself, reducing its reactivity. Furthermore, some proteins may be susceptible to denaturation at very high pH values.[6][14]

Buffer Composition: The Hidden Saboteur

The choice of buffer is not limited to its pH. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[14][15][16] These molecules will compete with the protein's primary amines for reaction with FITC, significantly reducing the labeling efficiency. If a protein is in an amine-containing buffer, it must be dialyzed against a suitable labeling buffer, like phosphate-buffered saline (PBS) followed by the alkaline labeling buffer, prior to conjugation.[6][14][17]

Molar Ratio of FITC to Protein: A Balancing Act

The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to a single protein molecule, is controlled by the molar ratio of FITC to protein in the reaction mixture.[4][7]

-

Too low a ratio: Results in insufficient labeling and a weak fluorescent signal.

-

Too high a ratio: Can lead to several undesirable consequences:

-

Fluorescence Quenching: When FITC molecules are in close proximity on the protein surface, they can quench each other's fluorescence, leading to a decrease in the overall signal intensity.[1][4]

-

Protein Aggregation and Precipitation: FITC is a hydrophobic molecule. Attaching too many FITC molecules can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[1][16]

-

Altered Biological Activity: Excessive labeling can interfere with the protein's function, for instance, by blocking antigen-binding sites on an antibody.[9][18]

-

For antibodies, a typical starting molar ratio of FITC to protein is between 5:1 and 20:1.[][15][17] However, the optimal ratio should be determined empirically for each specific protein and application.

Reaction Time and Temperature

The FITC labeling reaction is typically carried out for 1 to 8 hours at room temperature or 4°C.[6][][14][15][16] Longer incubation times or higher temperatures can increase the degree of labeling, but also elevate the risk of side reactions and protein degradation. The reaction should be performed in the dark to prevent photobleaching of the light-sensitive FITC molecule.[14][16]

Summary of Key Reaction Parameters

| Parameter | Recommended Range/Condition | Rationale |

| pH | 8.5 - 9.5 | Ensures primary amines are deprotonated and nucleophilic.[9][10] |

| Buffer | Carbonate-bicarbonate, Borate | Maintains alkaline pH; avoid amine-containing buffers.[11][][14][15][16] |

| Molar Ratio (FITC:Protein) | 5:1 to 20:1 (for antibodies) | Balances labeling efficiency with risks of quenching and precipitation.[][15][17] |

| Temperature | 4°C to Room Temperature | Controls reaction rate and minimizes protein degradation.[6][][14][15][16] |

| Time | 1 - 8 hours | Allows for sufficient reaction completion.[6][][14][15][16] |

| Light Conditions | Dark | Prevents photobleaching of FITC.[14][16] |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for FITC labeling of a protein, such as an antibody.

Materials

-

Protein to be labeled (in an amine-free buffer)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure

Caption: A typical workflow for FITC labeling of a protein.

-

Protein Preparation:

-

FITC Solution Preparation:

-

Labeling Reaction:

-

Slowly add the calculated volume of the FITC solution to the protein solution while gently stirring. A common starting point is to add 50-100 µg of FITC for every 1 mg of protein.[14]

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.[14][16]

-

Incubate at room temperature for 1-2 hours or at 4°C for 8 hours with continuous gentle stirring.[6][14][15]

-

-

Purification:

-

It is crucial to remove any unreacted FITC, as this can cause high background fluorescence.[9][16]

-

Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[11][14] The labeled protein will elute first, followed by the smaller, unreacted FITC molecules.

-

Alternatively, dialysis can be used to remove the free dye.[]

-

-

Characterization and Storage:

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Solution(s) |

| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of amine-containing buffers (e.g., Tris).- Degraded FITC. | - Verify the pH of the labeling buffer is between 8.5 and 9.5.- Perform buffer exchange to remove interfering substances.- Use freshly prepared FITC solution.[9] |

| High Background Fluorescence | - Incomplete removal of unreacted FITC. | - Optimize the purification step (e.g., use a longer gel filtration column, increase dialysis time).[9][16] |

| Protein Precipitation | - Over-labeling of the protein. | - Reduce the molar ratio of FITC to protein.- Decrease the reaction time or temperature.[18] |

| Loss of Protein Activity | - Labeling of critical functional residues.- Over-labeling. | - Decrease the molar ratio of FITC to protein.- Consider alternative labeling chemistries that target different functional groups.[9][18] |

| Photobleaching | - Exposure of FITC to light. | - Perform all steps involving FITC in the dark.- Use an anti-fade mounting medium for microscopy applications.[1][5] |

Conclusion

The conjugation of FITC to proteins is a robust and widely applicable technique. By understanding the underlying chemical mechanism and the critical parameters that govern the reaction, researchers can confidently and reproducibly generate high-quality fluorescently labeled biomolecules. This foundational knowledge not only ensures the success of the labeling process itself but also enhances the reliability and interpretability of subsequent downstream applications.

References

-

TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Fluorescein isothiocyanate. Retrieved from [Link]

-

Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]

-

ResearchGate. (2013, April 29). The best protocol for FITC labeling of proteins. Retrieved from [Link]

-

Youdobio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]

-

LigandTracer. (2021, September 30). Protocol - LigandTracer - Protein labeling with FITC. Retrieved from [Link]

-

Assay Genie. (2025, November 22). Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers. Retrieved from [Link]

-

National Institutes of Health. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Retrieved from [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]

-

Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Retrieved from [Link]

-

Audiopedia. (2015, October 26). Fluorescein isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2022, August). Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated.... Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. Retrieved from [Link]

-

BiologicsCorp. (n.d.). FITC Labeling Service - Antibody Conjugation. Retrieved from [Link]

-

ResearchGate. (2022, February 21). Why is my protein labelling not working?. Retrieved from [Link]

-

Assay Genie. (2025, October 22). Mastering FITC Conjugation: A Practical Guide for Researchers. Retrieved from [Link]

Sources

- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 2. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]

- 3. Fluorescein (FITC) | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 8. peptideweb.com [peptideweb.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. scrum-net.co.jp [scrum-net.co.jp]

- 13. researchgate.net [researchgate.net]

- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 15. youdobio.com [youdobio.com]

- 16. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to 5(6)-FITC: Excitation, Emission, and Application Protocols for Researchers

Fluorescein isothiocyanate (FITC) stands as a cornerstone fluorescent probe in biological research, prized for its bright green emission and utility in labeling a wide array of biomolecules.[1][2] This guide provides an in-depth exploration of the spectral properties of 5(6)-FITC, a mixture of two fluorescein isothiocyanate isomers, and offers practical, field-proven insights for its successful application in laboratory settings.[3] We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems for reproducible and reliable results.

The Foundation: Understanding 5(6)-FITC and its Spectral Behavior

5(6)-FITC is a derivative of the fluorescein molecule, functionalized with an isothiocyanate reactive group (-N=C=S).[3] This group readily reacts with primary amine groups on biomolecules, such as proteins and amine-modified oligonucleotides, to form a stable thiourea bond.[1][4][5] The designation "5(6)" indicates that the isothiocyanate group is attached to either the 5 or 6 position of the bottom benzene ring of the fluorescein core, and it is typically supplied as a mixture of these two isomers.[3][6] While the spectral properties of the 5- and 6-isomers are very similar, it's worth noting that they may exhibit slight differences in their reactivity and the electrophoretic migration of their conjugates.[7][8]

The fluorescence of FITC is characterized by a broad absorption spectrum with a maximum excitation peak around 495 nm and an emission spectrum that peaks at approximately 519-525 nm, resulting in a bright green fluorescence.[3][7][9] This makes it highly compatible with the 488 nm laser line commonly found on flow cytometers and fluorescence microscopes.[5][9]

Key Spectral and Physicochemical Properties of 5(6)-FITC

For researchers and drug development professionals, a clear understanding of the quantitative spectral properties of a fluorophore is critical for experimental design and data interpretation. The following table summarizes the key characteristics of 5(6)-FITC.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | [3][7] |

| Emission Maximum (λem) | ~519 - 525 nm | [3][7][9] |

| Molar Extinction Coefficient (ε) | ~73,000 - 75,000 M⁻¹cm⁻¹ | [9] |

| Quantum Yield (Φ) | ~0.5 - 0.92 | [9] |

| Molecular Formula | C₂₁H₁₁NO₅S | [4][7] |

| Molecular Weight | ~389.4 g/mol | [4] |

Factors Influencing FITC Fluorescence: A Scientist's Perspective

The fluorescence intensity and stability of FITC are not absolute but are influenced by its local environment. A comprehensive understanding of these factors is crucial for robust and reproducible experimental outcomes.

The Critical Role of pH

The fluorescence of FITC is highly sensitive to pH.[1] Its fluorescence intensity is optimal in a slightly alkaline environment (pH 7-9) and significantly decreases in acidic conditions (below pH 6).[1][4] For instance, the fluorescence intensity of FITC-dextran can drop by over 95% when the pH is lowered from 10 to 3.[1] This pH sensitivity can be both a challenge and an opportunity. While it necessitates careful buffer selection and control during labeling and imaging, it also allows FITC to be utilized as a pH indicator in living cells to study physiological processes like endocytosis and apoptosis.[7][10]

Photobleaching: An Inherent Limitation

Like most fluorophores, FITC is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[3] This can be a significant limitation in applications requiring long-term imaging. To mitigate photobleaching, it is essential to minimize the exposure time and intensity of the excitation light. For applications demanding high photostability, alternative dyes such as Alexa Fluor™ 488 have been developed.[3][9] However, the propensity of FITC to photobleach can be leveraged in techniques like Fluorescence Recovery After Photobleaching (FRAP) to study the mobility of proteins in membranes.[3]

A Field-Proven Protocol: Antibody Labeling with 5(6)-FITC

The following protocol provides a detailed, step-by-step methodology for labeling antibodies with 5(6)-FITC. The causality behind each step is explained to ensure a self-validating system.

I. Reagent Preparation: The Foundation of Success

-

Antibody Solution: Dissolve the antibody to be labeled in a suitable buffer. It is critical to use an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0), as amine-containing buffers like Tris will compete with the antibody for reaction with FITC.[11][12] The protein concentration should ideally be between 1-4%.[13]

-

FITC Stock Solution: Immediately before use, dissolve the 5(6)-FITC powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[11][14] FITC solutions are unstable and should be prepared fresh for each labeling reaction.[15]

II. The Labeling Reaction: A Controlled Process

-

Initiation: Add the FITC stock solution to the antibody solution. A common starting point is a 20- to 25-fold molar excess of FITC to the antibody.[12] The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody and application.[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 12 hours at 4°C in the dark, with gentle stirring.[11][13] Protecting the reaction from light is crucial to prevent photobleaching of the FITC.[14]

III. Purification: Isolating the Labeled Product

-

Removal of Unreacted FITC: It is essential to remove the unreacted FITC from the labeled antibody. This can be achieved using a desalting column (e.g., Sephadex G-25) or through dialysis, depending on the volume of the reaction and the size of the biomolecule.[11][12]

-

Storage: Store the purified FITC-labeled antibody at 4°C, protected from light.[11] For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[14]

Visualizing the Workflow: Antibody Labeling with 5(6)-FITC

Caption: Workflow for labeling antibodies with 5(6)-FITC.

Applications in Research and Drug Development

FITC-labeled biomolecules are indispensable tools in a multitude of applications, including:

-

Flow Cytometry: For immunophenotyping and analyzing the physical and chemical characteristics of cells.[1][2]

-

Fluorescence Microscopy: To visualize cellular structures and processes with high specificity.[1]

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): For the detection and localization of specific antigens in cells and tissues.[2][5]

-

Fluorescence In Situ Hybridization (FISH): To detect specific DNA or RNA sequences.[4]

Conclusion

5(6)-FITC remains a workhorse fluorophore in life sciences research due to its bright fluorescence, well-characterized spectral properties, and straightforward conjugation chemistry. By understanding the factors that influence its performance and adhering to robust, well-validated protocols, researchers and drug development professionals can effectively harness the power of FITC for their specific applications. While newer fluorophores may offer advantages in photostability, the cost-effectiveness and extensive body of literature supporting FITC ensure its continued relevance in the laboratory.

References

-

Wikipedia. Fluorescein isothiocyanate. [Link]

-

TdB Labs. FITC (Fluorescein isothiocyanate). [Link]

-

TdB Labs. Application of FITC in Research. [Link]

-

Grokipedia. Fluorescein isothiocyanate. [Link]

-

FluoroFinder. FITC Dye Profile. [Link]

-

Youdobio. FITC Amine Labeling Protocol. [Link]

-

ResearchGate. pH-dependent fluorescent property of FITC-PEG-lipid suspended in.... [Link]

-

Hiyka. Understanding Anti-FITC IgG Conjugates for Microscopy Applications. [Link]

-

ResearchGate. pH effects on fluorescence intensity I and polarization degree P in the.... [Link]

-

National Institutes of Health (NIH). Encapsulation of FITC to monitor extracellular pH: a step towards the development of red blood cells as circulating blood analyte biosensors. [Link]

-

ResearchGate. (a) Fluorescence emission spectra of FITC in pH 3.0–8.0 when excited at.... [Link]

-

Quora. What is the effect of the pH on the fluorescence?. [Link]

-

National Institutes of Health (NIH). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]

-

LigandTracer. Protocol - Protein labeling with FITC. [Link]

-

emp BIOTECH. Fluorescein-5(6)-isothiocyanate (5(6)-FITC), mixed isomers. [Link]

-

YouTube. Factors Affecting Fluorescence Intensity. [Link]

Sources

- 1. Application of FITC in Research [tdblabs.se]

- 2. hiyka.com [hiyka.com]

- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 6. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 7. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 8. 5-FITC [Fluorescein-5-isothiocyanate] *CAS 3326-32-7* | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. researchgate.net [researchgate.net]

- 11. youdobio.com [youdobio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scrum-net.co.jp [scrum-net.co.jp]

- 15. selleckchem.com [selleckchem.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Solubility and Handling of 5(6)-FITC in DMSO and Aqueous Buffers

Abstract

Fluorescein isothiocyanate (FITC) is a cornerstone fluorescent probe for covalently labeling proteins, antibodies, and other amine-containing biomolecules. Despite its widespread use in applications ranging from immunofluorescence to flow cytometry, achieving reproducible and efficient conjugation hinges on the correct handling of its solubility and stability, particularly in dimethyl sulfoxide (DMSO) and aqueous buffers. This guide provides an in-depth examination of the principles and best practices for dissolving and using 5(6)-FITC, grounded in chemical principles and validated protocols. We will explore the causality behind experimental choices, from the selection of anhydrous DMSO for stock solutions to the critical role of pH in aqueous reaction buffers, ensuring researchers can build self-validating systems for their labeling experiments.

Fundamental Properties of 5(6)-FITC

Fluorescein isothiocyanate is a derivative of the fluorescein dye, functionalized with a reactive isothiocyanate (-N=C=S) group. The "5(6)" designation indicates that the product is a mixture of two isomers, with the isothiocyanate group positioned at either the 5 or 6 position of the bottom phenyl ring. For most biological applications, the spectral properties and reactivity of these isomers are nearly identical[1][2].

The key to FITC's utility is the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. In bioconjugation, its primary target is the primary amine group (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues. This reaction, which forms a stable thiourea bond, is most efficient under slightly alkaline conditions[3][4].

However, this reactivity is also a liability. The isothiocyanate group is highly susceptible to hydrolysis in the presence of water, which converts it into an unreactive amine, rendering the FITC molecule incapable of conjugation. This inherent instability in aqueous environments is the central challenge in its handling and dictates the entire workflow for its use.

The Critical Role of DMSO for Stock Solution Preparation

Why DMSO is the Solvent of Choice

To circumvent the issue of hydrolysis, a concentrated stock solution of FITC is first prepared in a polar, aprotic, and anhydrous (water-free) organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for this purpose.

-

High Solvating Power: DMSO readily dissolves FITC at high concentrations. This is crucial for creating a concentrated stock that allows for the addition of a minimal volume of organic solvent to the final aqueous reaction mixture, thereby preventing potential solvent-induced denaturation of the target protein.

-

Aprotic Nature: As an aprotic solvent, DMSO does not have protons (like the hydroxyl group in water or ethanol) that can readily participate in reactions. This protects the isothiocyanate group from degradation.

-

Hygroscopicity - A Double-Edged Sword: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates the use of high-quality, anhydrous DMSO (stored over molecular sieves) to prevent the introduction of water, which would compromise the stability of the FITC[5].

Solubility Limits and Concentration Guidelines

The reported solubility of 5(6)-FITC in DMSO varies across suppliers but is consistently high enough for all standard bioconjugation needs. It is crucial to consult the certificate of analysis for the specific lot being used; however, general guidelines are well-established.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |

| Anhydrous DMSO | 5 - 14 mg/mL | ~10 - 36 mM | [6][7] |

| ≥ 156 mg/mL | ≥ 400 mM | [8] | |

| Ethanol | ~10 - 20 mg/mL | ~25 - 50 mM | [6][9] |

| Acetone | 1 mg/mL | ~2.5 mM | [10] |

| Water | < 0.1 mg/mL | Very Low | |

| PBS (pH 7.2) | ~0.2 mg/mL | ~0.5 mM | [6] |

Note: The molecular weight of 5(6)-FITC is 389.38 g/mol .

For most applications, preparing a stock solution of 1-10 mg/mL in anhydrous DMSO is standard practice[3][11]. This concentration provides a convenient volume for addition to the protein solution while keeping the final DMSO concentration in the reaction buffer low (ideally below 5%).

Validated Protocol: Preparation of a 10 mg/mL 5(6)-FITC Stock Solution in DMSO

This protocol ensures the integrity and reactivity of the FITC probe.

Materials:

-

5(6)-FITC powder (stored desiccated and protected from light)

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Allow the vial of 5(6)-FITC powder to warm to room temperature for at least 20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

-

Solvent Addition: Using a pipette with a fresh tip, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of FITC powder.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until all the powder is completely dissolved. The solution should be clear and yellow-orange.

-

Centrifugation: Briefly centrifuge the vial to collect the entire solution at the bottom.

-

Usage and Storage: This stock solution should be prepared fresh immediately before use for optimal reactivity[3]. If storage is necessary, aliquot the solution into small, single-use volumes in tightly sealed tubes, protect from light, and store at -20°C for up to one month or -80°C for up to six months[3]. Avoid repeated freeze-thaw cycles[12].

Transitioning to Aqueous Buffers: The Conjugation Environment

While FITC is stored in DMSO, the actual labeling reaction with a protein must occur in an aqueous buffer. This step involves diluting the DMSO stock into the protein-containing buffer, a process where pH control is paramount.

The Critical Impact of pH

The pH of the reaction buffer governs two competing processes: the desired amine labeling reaction and the undesired hydrolysis of FITC.

-

Amine Reactivity: The labeling reaction requires the target primary amines on the protein to be in an unprotonated, nucleophilic state (-NH₂). The pKa of the ε-amino group of lysine is ~10.5. At a pH below 9, a significant fraction of these amines will be protonated (-NH₃⁺) and thus unreactive. Increasing the pH deprotonates these amines, accelerating the conjugation reaction.

-

FITC Hydrolysis: The rate of hydrolysis of the isothiocyanate group also increases with pH.

Therefore, a careful balance must be struck. A buffer pH between 8.5 and 9.5 is the universally accepted optimum for FITC conjugation [5][13]. This range provides a sufficiently high concentration of reactive amines while keeping the rate of FITC hydrolysis manageable within the reaction timeframe.

Buffer Selection and Incompatibilities

The choice of buffering agent is equally critical.

-

Recommended Buffers: Sodium carbonate-bicarbonate (pH 9.0-9.5) or sodium borate (pH 8.5) are excellent choices as they provide stable buffering in the optimal pH range and are free of primary amines[13].

-

Incompatible Buffers: Crucially, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target protein for reaction with FITC, drastically reducing labeling efficiency. If a protein is stored in a Tris-based buffer, it must be exchanged into a suitable amine-free buffer (e.g., PBS) by dialysis or gel filtration before labeling.

The Instability of FITC in Aqueous Solutions

Once the DMSO stock is diluted into the aqueous reaction buffer, the FITC molecule is immediately exposed to water and begins to hydrolyze. This is why it is imperative to add the FITC solution to the protein immediately before initiating the incubation period[14]. Aqueous solutions of FITC should never be prepared for storage[3][4][15]. The fluorescence of FITC itself is also highly pH-dependent, decreasing significantly in acidic environments (pKa ~6.4)[16][17][18]. This is a separate phenomenon from the hydrolysis of the reactive group but is important for the final analysis of the labeled conjugate.

Integrated Workflow and Visualization

The entire process, from solid reagent to final working solution, follows a logical sequence designed to maximize reactivity and minimize degradation.

Caption: Workflow for preparing 5(6)-FITC for bioconjugation.

Conclusion: A Self-Validating Approach

Success with 5(6)-FITC labeling is not a matter of chance, but of understanding and controlling the chemical environment of the dye at every step. By adhering to the principles outlined in this guide—using anhydrous DMSO for stock solutions, strictly controlling the pH of amine-free reaction buffers, and working expeditiously once the dye is in an aqueous environment—researchers can establish a robust and reproducible labeling process. This self-validating system, where the causality behind each step is understood, minimizes variability and ensures the generation of high-quality fluorescent conjugates for downstream applications.

References

-

ResearchGate. (2021). What is the suitable date of FITC-DMSO solution using?. Retrieved from [Link]

-

ResearchGate. (2014). How sensitive is FITC to heat and pH changes for the purposes of fluorescence anisotropy?. Retrieved from [Link]

-

Hama, Y., Urano, Y., Koyama, Y., Bernardo, M., Choyke, P. L., & Kobayashi, H. (2007). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. Bioconjugate Chemistry, 18(6), 1953-1961. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). Fluorescent Labeling of Antibodies (Procedure). Retrieved from [Link]

-

Wolkers, W. F., Walker, N. J., Tablin, F., & Crowe, J. H. (2004). Encapsulation of FITC to monitor extracellular pH: a step towards the development of red blood cells as circulating blood analyte biosensors. Optics Express, 12(25), 6297-6304. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-dependent fluorescent property of FITC-PEG-lipid suspended in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescein isothiocyanate stability in different solvents. Retrieved from [Link]

-

Ma, L. Y., Wang, H. Y., Xie, H., & Xu, L. X. (2004). A long lifetime chemical sensor: study on fluorescence property of fluorescein isothiocyanate and preparation of pH chemical sensor. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 60(8-9), 1865–1872. Retrieved from [Link]

-

Abbkine. (n.d.). Fluorescein-5-isothiocyanate (FITC) Dyes chemical. Retrieved from [Link]

-

SeraCare. (n.d.). Stability of Fluorescein-Labeled Conjugates. Retrieved from [Link]

-

ResearchGate. (2016). Can I use the fluorescien FITC (keeping by -20°C in DMSO) after proceeding freeze-thaw cycles without problems or it will be bleach?. Retrieved from [Link]

-

ResearchGate. (2023). Asking about dissolving FITC peptides?. Retrieved from [Link]

-

ResearchGate. (2023). Can I dilute FITC in water before using it?. Retrieved from [Link]

-

ScienceDirect. (n.d.). Preparation and Application of Fluorescein Isothiocyanate Fluorophore Nano-composites. Retrieved from [Link]

-

MDPI. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). Assay for fluorescein diacetate hydrolytic activity: Optimization for soil samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]

Sources

- 1. Thermo Scientific FITC (5/6-fluorescein isothiocyanate), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 2. 5-FITC [Fluorescein-5-isothiocyanate] *CAS 3326-32-7* | AAT Bioquest [aatbio.com]

- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 5(6)-FITC (Fluorescein 5(6)-isothiocyanate), Fluorescent amine-reactive label (CAS 27072-45-3) | Abcam [abcam.com]

- 10. Fluorescein 5(6)-isothiocyanate = 90 HPLC 27072-45-3 [sigmaaldrich.com]

- 11. Fluorescent Labeling of Antibodies (Procedure) : Immunology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. researchgate.net [researchgate.net]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. OPG [opg.optica.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-FITC and 6-FITC Isomers for Researchers and Drug Development Professionals

Executive Summary

Fluorescein isothiocyanate (FITC) remains a cornerstone fluorescent probe for labeling proteins, antibodies, and other biomolecules in a wide array of applications, from flow cytometry to fluorescence microscopy. However, a critical detail often overlooked is that FITC is not a single molecular entity but typically exists as two distinct positional isomers: 5-FITC and 6-FITC. While their spectroscopic properties are nearly identical, the subtle difference in the attachment point of the reactive isothiocyanate group can have implications for conjugation chemistry, conjugate stability, and experimental reproducibility. This guide provides an in-depth analysis of the chemical and practical differences between 5-FITC and 6-FITC, offering field-proven insights to help researchers make informed decisions for their experimental design and ensure the highest standards of scientific integrity.

Introduction to Fluorescein Isothiocyanate (FITC)

FITC is a derivative of the fluorescein dye, functionalized with an isothiocyanate (−N=C=S) group.[1] This reactive moiety allows for the covalent attachment of the fluorescein fluorophore to biomolecules, most commonly targeting primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.[2] The resulting fluorescein-labeled conjugates are instrumental in numerous bio-analytical techniques, including immunofluorescence, flow cytometry, and fluorescence in situ hybridization (FISH).[2][3]

Historically, FITC was supplied as a mixture of its two primary isomers, 5-FITC (Isomer I) and 6-FITC (Isomer II).[1] Today, highly purified single isomers are commercially available, a development that is critical for enhancing the consistency and reliability of conjugation reactions.

The Chemical Basis of Isomerism: A Single Positional Difference

The core structure of both 5-FITC and 6-FITC is identical, comprising the xanthene fluorophore responsible for its fluorescent properties. The sole distinction lies in the position of the isothiocyanate group on the pendant phenyl ring.[4][5]

-

5-FITC (Isomer I): The isothiocyanate group is attached at carbon position 5.

-

6-FITC (Isomer II): The isothiocyanate group is attached at the adjacent carbon position 6.

This seemingly minor structural variance is the origin of all subsequent differences in reactivity and conjugate behavior.[6]

Caption: Chemical structures of 5-FITC and 6-FITC isomers.

Impact on Reactivity and Labeling Chemistry

The isothiocyanate group reacts with nucleophiles, primarily primary amines, to form a stable thiourea bond.[2] This reaction is pH-dependent, with optimal conditions typically between pH 8.5 and 9.5, where the target amine groups are deprotonated and thus more nucleophilic.[7][8]

While both isomers undergo the same reaction mechanism, their reactivities can differ slightly. This is attributed to subtle differences in the electronic environment and steric hindrance around the isothiocyanate group, although in most practical scenarios, this difference is negligible.[6] The more significant impact is seen in the final conjugate, where the different linkage points can result in conjugates that migrate differently in electrophoretic gels or elute differently during chromatography.

Expert Insight: For consistency and reproducibility, the most critical factor is not choosing one isomer over the other, but rather using the same single, purified isomer for all experiments within a study. Using mixtures or switching between isomers can introduce variability that is difficult to control. 5-FITC is more widely used than the 6-FITC isomer.

Spectroscopic Properties: A Tale of Near-Equivalence

From a functional standpoint in fluorescence detection, 5-FITC and 6-FITC are virtually indistinguishable. Their absorption (excitation) and emission spectra are nearly identical, making them compatible with the same standard filter sets, such as those designed for the 488 nm laser line.[4][5]

| Property | 5-FITC (Isomer I) | 6-FITC (Isomer II) | Reference |

| Excitation Maximum (λex) | ~491-495 nm | ~490-495 nm | [4][5] |

| Emission Maximum (λem) | ~516-520 nm | ~519-525 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ at ~494 nm | ~68,000 M⁻¹cm⁻¹ at ~494 nm | [2][9] |

| Fluorescence Quantum Yield | High | High | [3] |

| pH Sensitivity | Sensitive to pH changes | Sensitive to pH changes | [2][4] |

Key Considerations:

-

pH Sensitivity: The fluorescence of both isomers is sensitive to pH, with intensity decreasing significantly in acidic environments.[2] It is crucial to maintain a consistent and appropriate pH in experimental buffers.

-

Photobleaching: Like most fluorophores, FITC is susceptible to photobleaching, which can be a concern in fluorescence microscopy applications requiring long exposure times.[1][10]

Practical Guide: Protein Labeling and Characterization

This section provides a self-validating protocol for labeling an antibody with a single FITC isomer, followed by purification and characterization.

Experimental Workflow for Antibody Conjugation

Caption: A typical workflow for FITC-protein conjugation.

Detailed Step-by-Step Protocol

A. Protein Solution Preparation:

-

Start with a purified protein (e.g., IgG) at a concentration of 2-10 mg/mL.

-

Crucial Step: Dialyze the protein solution extensively against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[9] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with FITC and must be removed.[11]

B. Labeling Reaction:

-

Just before use, dissolve the purified 5-FITC or 6-FITC isomer in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 1 mg/mL).[12][13]

-

While gently stirring the protein solution, add the calculated volume of the FITC stock solution. A common starting point for antibodies is a 10:1 to 15:1 molar ratio of FITC to protein.[14]

-

Protect the reaction vessel from light by wrapping it in aluminum foil.[13]

-

Incubate for 2-8 hours at room temperature or overnight at 4°C with gentle stirring.[8][13]

C. Purification of the Conjugate:

-

The most common method to separate the FITC-labeled protein from unreacted free FITC is size-exclusion chromatography (gel filtration) using a resin like Sephadex G-25.[13][14]

-

Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column. The larger protein conjugate will elute first, while the smaller, unreacted FITC molecules are retarded and elute later.[15]

-

Collect the fractions corresponding to the first colored peak, which is the purified conjugate.

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, is the average number of fluorophore molecules conjugated to each protein molecule.[2] An optimal DOL for antibodies is typically between 2 and 10.[2]

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of FITC, ~494 nm (A₄₉₄).[9]

-

Calculate the protein concentration, correcting for the absorbance of FITC at 280 nm.

-

Calculate the DOL using the Beer-Lambert law.

Calculation Formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

ε_dye: Molar extinction coefficient of FITC at 494 nm (~73,000 M⁻¹cm⁻¹).[2]

-

-

Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Conclusion and Recommendations

The choice between 5-FITC and 6-FITC is less about inherent superiority and more about ensuring consistency. While subtle differences in reactivity and conjugate properties exist, they are often overshadowed by other experimental variables.[6] For the vast majority of applications, including flow cytometry and fluorescence microscopy, their performance is equivalent.

Authoritative Recommendations:

-

Prioritize Purity: Always use a single, highly purified isomer (either 5-FITC or 6-FITC) rather than an isomeric mixture. This is the single most important step to ensure batch-to-batch reproducibility.

-

Maintain Consistency: Use the same isomer throughout a series of related experiments to eliminate potential variability arising from different linkage chemistries.

-

Optimize and Validate: Always determine the optimal Degree of Labeling (DOL) for your specific protein and application. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling results in a poor signal.[16]

-

Control Reaction Conditions: Strictly control reaction parameters such as pH, temperature, and time, and ensure the complete removal of interfering substances like Tris or azide before conjugation.[11]

By adhering to these principles, researchers and drug development professionals can harness the power of FITC with confidence, ensuring the generation of reliable, reproducible, and high-quality data.

References

-

AAT Bioquest. (2022, November 10). What are the different isomers of FITC? Retrieved from AAT Bioquest Support.

-

AAT Bioquest. (n.d.). FITC (Fluorescein Isothiocyanate). Retrieved from AAT Bioquest.

-

AAT Bioquest. (n.d.). 5-FITC [Fluorescein-5-isothiocyanate] CAS 3326-32-7. Retrieved from AAT Bioquest.

-

Assay Genie. (2019). Protein FITC Labeling Kit (#BN01049). Retrieved from Assay Genie.

-

Bench-Top. (2025, October 22). Mastering FITC Conjugation: A Practical Guide for Researchers. Retrieved from Bench-Top.

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from Wikipedia.

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. 3 Biotech, 8(6), 273.

-

TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from TdB Labs.

-

Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P) molar ratios. Retrieved from Thermo Fisher Scientific.

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC-labelling of proteins using tandem affinity purification. ResearchGate.

-

Bovine Serum Albumin Bioconjugation with FITC. (n.d.). iopenshell. Retrieved from iopenshell.

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from G-Biosciences.

-

MedChemExpress. (n.d.). 5(6)-FITC - Product Data Sheet. Retrieved from MedChemExpress.

-

Peptideweb.com. (n.d.). FITC labeling. Retrieved from Peptideweb.com.

-

Sigma-Aldrich. (n.d.). FluoroTag FITC Conjugation Kit (FITC1) - Technical Bulletin. Retrieved from Sigma-Aldrich.

-

Springer, T. (1982, July). conjugation of protein to fitc. Retrieved from a personal document.

-

Lumiprobe. (n.d.). FAM isothiocyanate (FITC), 5- and 6-isomers. Retrieved from Lumiprobe.

-

Unknown author. (n.d.). Protein labelling with FITC. Retrieved from a personal document.

-

Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from Abberior.

-

AnaSpec, Inc. (n.d.). AnaTag™ 5-FITC Protein Labeling Kit. Retrieved from Eurogentec.

-

Lumiprobe. (n.d.). FAM isothiocyanate (FITC), 5-isomer. Retrieved from Lumiprobe.

-

MedChemExpress. (n.d.). 5(6)-FITC (Fluorescein 5(6)-isothiocyanate). Retrieved from MedChemExpress.

-

Bio-Synthesis. (2014, October 28). Difference between FITC and 6-FAM labeled oligo. Retrieved from Bio-Synthesis.

-

Abcam. (n.d.). FITC (Fluorescein 5(6)-isothiocyanate), Fluorescent amine-reactive label. Retrieved from Abcam.

-

AxisPharm. (n.d.). FAM isothiocyanate (FITC), 5- and 6-isomers. Retrieved from AxisPharm.

-

ResearchGate. (2014, February 5). Any insight as to Flow Cytometry vs Fluorescence Microscopy?. Retrieved from ResearchGate.

-

Sigma-Aldrich. (n.d.). Microscopy Fluorescein-5-isothiocyanate (FITC). Retrieved from Sigma-Aldrich.

Sources

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]

- 5. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 6. 5-FITC [Fluorescein-5-isothiocyanate] *CAS 3326-32-7* | AAT Bioquest [aatbio.com]

- 7. peptideweb.com [peptideweb.com]

- 8. timothyspringer.org [timothyspringer.org]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. nbinno.com [nbinno.com]

- 15. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to the Amine-Reactive Chemistry of the Isothiocyanate Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern life sciences and therapeutic development. Among the arsenal of chemical tools available, the isothiocyanate functional group holds a prominent position due to its specific reactivity towards primary amines. This reaction, leading to the formation of a stable thiourea linkage, is widely exploited for the labeling of proteins, antibodies, and other biopolymers with reporter molecules such as fluorophores. Understanding the nuances of this chemistry is paramount for designing robust bioconjugation strategies, ensuring reproducible results, and developing novel diagnostics and therapeutics.